molecular formula C16H11BrFN3OS B460454 [4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone CAS No. 445385-92-2

[4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone

Cat. No.: B460454
CAS No.: 445385-92-2
M. Wt: 392.2g/mol
InChI Key: IRXDHWOXKWQYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, an aniline derivative, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which 4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The thiazole ring and aniline derivative are key components in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 4-Amino-2-(2-chloroanilino)-1,3-thiazol-5-ylmethanone
  • 4-Amino-2-(2-methylanilino)-1,3-thiazol-5-ylmethanone)

Uniqueness: Compared to similar compounds, 4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone is unique due to the presence of the fluoro group, which can significantly influence its reactivity and binding properties. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable candidate for various applications .

Properties

CAS No.

445385-92-2

Molecular Formula

C16H11BrFN3OS

Molecular Weight

392.2g/mol

IUPAC Name

[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C16H11BrFN3OS/c17-10-7-5-9(6-8-10)13(22)14-15(19)21-16(23-14)20-12-4-2-1-3-11(12)18/h1-8H,19H2,(H,20,21)

InChI Key

IRXDHWOXKWQYGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)F

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.